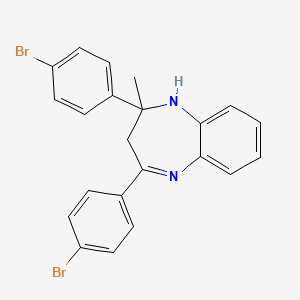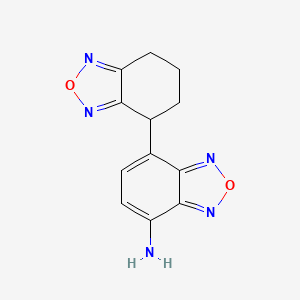
4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine, also known as TDB, is a synthetic compound that has been found to have various scientific research applications. TDB is a heterocyclic compound that belongs to the class of benzoxadiazoles.
Mechanism of Action
The mechanism of action of 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine involves its interaction with TLR7 and TLR8. TLR7 and TLR8 are receptors that are located on the surface of immune cells. When 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine binds to these receptors, it triggers a signaling pathway that leads to the activation of transcription factors such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and interferon regulatory factor 7 (IRF7). The activation of these transcription factors leads to the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine can induce the production of cytokines such as tumor necrosis factor alpha (TNF-α), interleukin-6 (IL-6), and interferon-alpha (IFN-α). 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine has also been shown to enhance the maturation of dendritic cells, which are important immune cells that play a role in antigen presentation and T cell activation. In vivo studies have shown that 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine can enhance the immune response to vaccines and protect against viral and bacterial infections.
Advantages and Limitations for Lab Experiments
One advantage of using 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine in lab experiments is its ability to stimulate the innate immune system. This makes it a useful tool for studying the immune response to infections and vaccines. Another advantage is its solubility in organic solvents, which makes it easy to dissolve in cell culture media. One limitation of using 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine is its potential toxicity at high concentrations. Careful dosing and toxicity studies are required when using 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine in lab experiments.
Future Directions
There are several future directions for research on 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine. One direction is to investigate its potential as a vaccine adjuvant for human use. Another direction is to study its mechanism of action in more detail, including its interaction with other immune receptors and signaling pathways. Further research is also needed to determine the optimal dosing and toxicity profile of 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine for use in lab experiments and potential clinical applications.
Conclusion:
4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine is a synthetic compound with various scientific research applications. Its ability to stimulate the innate immune system makes it a useful tool for studying the immune response to infections and vaccines. Further research is needed to determine its potential as a vaccine adjuvant for human use and to study its mechanism of action in more detail. Careful dosing and toxicity studies are required when using 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine in lab experiments.
Synthesis Methods
The synthesis of 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine involves the reaction of 2-aminophenol and phthalic anhydride in the presence of a catalyst. The reaction produces a yellow crystalline powder that is soluble in organic solvents such as chloroform and acetone. The purity of 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine can be determined using high-performance liquid chromatography (HPLC).
Scientific Research Applications
4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine has been found to have various scientific research applications, including as an immunostimulant, anti-inflammatory agent, and vaccine adjuvant. 4',5',6',7'-tetrahydro-4,4'-bi-2,1,3-benzoxadiazol-7-amine has been shown to activate the innate immune system by stimulating Toll-like receptor 7 (TLR7) and TLR8. This activation leads to the production of pro-inflammatory cytokines and chemokines, which help to fight off infections.
properties
IUPAC Name |
7-(4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-4-yl)-2,1,3-benzoxadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c13-8-5-4-7(11-12(8)17-19-16-11)6-2-1-3-9-10(6)15-18-14-9/h4-6H,1-3,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUULVZYLNFPPRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=NON=C2C1)C3=CC=C(C4=NON=C34)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(acetylamino)phenyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5101074.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cycloheptylpiperazine oxalate](/img/structure/B5101082.png)
![3-{5-[(3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5101090.png)
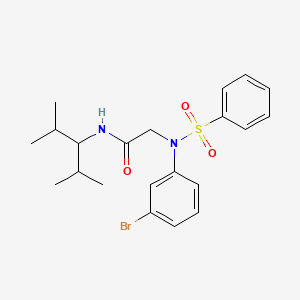

![4-methyl-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5101118.png)
![(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(methylthio)benzyl]-3-piperidinol](/img/structure/B5101123.png)
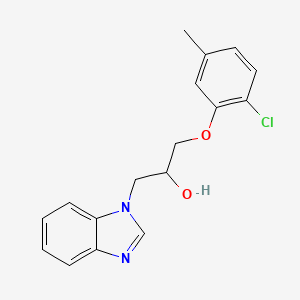
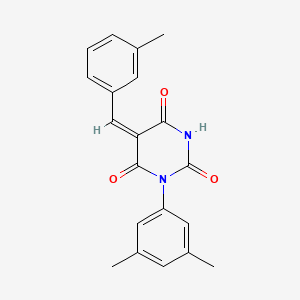
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-diphenylacetamide)](/img/structure/B5101134.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5101136.png)
![1-(4-butylphenyl)-5-methyl-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5101145.png)
![3-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5101151.png)
